Antrodin A
Overview
Description
Antrodin A is a bioactive compound isolated from the mycelium of the medicinal mushroom Antrodia camphorata. This compound has garnered significant attention due to its various pharmacological properties, including hepatoprotective, antioxidant, anti-inflammatory, and immunomodulatory effects .
Scientific Research Applications
Antrodin A has been extensively studied for its scientific research applications in various fields:
Chemistry: this compound is used as a model compound for studying the chemical properties and reactions of bioactive molecules.
Biology: Research on this compound focuses on its effects on cellular processes, including apoptosis, autophagy, and cell cycle regulation.
Medicine: this compound is investigated for its potential therapeutic applications in treating liver diseases, cancer, and inflammatory disorders.
Mechanism of Action
Antrodin A protects the liver from alcohol damage by improving the antioxidant and anti-inflammatory capacity of the liver and maintaining the stability of the intestinal flora . Another study suggests that Antrodin C, a related compound, induces cell apoptosis via the activation of the ROS/AKT/ERK/P38 signaling modules .
Future Directions
Research on Antrodin A is ongoing, particularly in relation to its effects on the gut microbiome and liver metabolome in the context of alcohol intake . Further studies are needed to fully understand its potential therapeutic applications and to investigate its physical and chemical properties in more detail.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Antrodin A typically involves the fermentation of Antrodia camphorata mycelium. The mycelium is cultured in a suitable medium under controlled conditions to promote the production of bioactive compounds. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Antrodia camphorata mycelium. The fermentation process is optimized to maximize the yield of this compound. After fermentation, the broth is filtered, and the mycelium is washed and dried. The bioactive compounds are then extracted using solvents and purified through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Antrodin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced pharmacological properties. These derivatives are studied for their potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Antrodin C: Another bioactive compound from Antrodia camphorata with similar pharmacological properties, including antioxidant and anticancer effects.
Antroquinonol: A compound with potent anticancer and immunomodulatory activities.
Uniqueness of Antrodin A
This compound is unique due to its specific molecular structure and its ability to modulate multiple biological pathways. Its hepatoprotective and anti-inflammatory properties make it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)furan-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-12(2)9-10-22-15-7-5-14(6-8-15)17-16(11-13(3)4)18(20)23-19(17)21/h5-9,13H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIUCXGVUOQMSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)OCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656830-24-9 | |
Record name | Antrodin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656830249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.